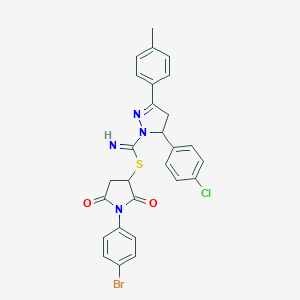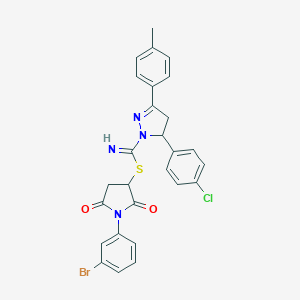
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a pyridinylmethyl group, and a phenyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(pyridin-4-ylmethyl)aniline with a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.
Coupling Reaction: The intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and tuberculosis.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but lacks the benzamide core.
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide: Similar in structure but with a hydroxy group instead of a pyridinylmethyl group.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with a different substitution pattern.
Uniqueness
3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H15ClN2O |
|---|---|
Poids moléculaire |
322.8g/mol |
Nom IUPAC |
3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15ClN2O/c20-17-3-1-2-16(13-17)19(23)22-18-6-4-14(5-7-18)12-15-8-10-21-11-9-15/h1-11,13H,12H2,(H,22,23) |
Clé InChI |
ZPJZWMPNOHPGOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408135.png)
![2-(3-chlorophenyl)-4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408137.png)
![4-{[1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408139.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B408140.png)
![2-(3-chlorophenyl)-4-[(4-{[4-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}anilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408141.png)
![1-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)anthra-9,10-quinone](/img/structure/B408144.png)
![(4E)-4-[(4-ethylphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B408148.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408149.png)
![4-[2-(Benzyloxy)benzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B408152.png)


![N-(3,5-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B408159.png)
![5-(4-Pyridinylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B408160.png)
![5-(4-chlorophenyl)-3-[2-(4-chlorophenyl)vinyl]-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B408162.png)
